molecular formula C18H20N4O4 B2401758 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 891116-28-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No.: B2401758
CAS No.: 891116-28-2
M. Wt: 356.382
InChI Key: JEPLZJWECXATEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-yl moiety. Its molecular formula is C₁₉H₂₂N₄O₄, with an average molecular mass of 370.40 g/mol and a monoisotopic mass of 370.1644 g/mol . The compound’s structure combines aromatic and heterocyclic elements, which are common in kinase inhibitors and bioactive molecules.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-15-4-3-14(10-16(15)26-2)22-11-13(9-17(22)23)21-18(24)20-12-5-7-19-8-6-12/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLZJWECXATEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Synthesis

The pyrrolidinone core is constructed via a cyclocondensation strategy. Starting with 3,4-dimethoxybenzaldehyde, a modified Henry reaction with nitromethane generates β-nitro alcohol intermediates, which undergo reduction to form β-amino alcohols. Subsequent intramolecular cyclization in acidic media yields 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine.

Key Reaction Conditions

  • Nitroaldol Reaction : 3,4-Dimethoxybenzaldehyde reacts with nitromethane in ethanol at 0–5°C for 6 hours, catalyzed by ammonium acetate (yield: 78%).
  • Reduction : Sodium borohydride in methanol reduces the nitro group to an amine at 25°C (12 hours, yield: 85%).
  • Cyclization : The β-amino alcohol is treated with hydrochloric acid (2M) under reflux (4 hours) to form the pyrrolidinone ring (yield: 91%).

Urea Moiety Formation

The urea linkage is introduced via reaction of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine with pyridin-4-yl isocyanate. This step requires anhydrous conditions to prevent hydrolysis of the isocyanate.

Synthesis of Pyridin-4-yl Isocyanate
Pyridin-4-amine is treated with triphosgene in dichloromethane at −10°C, followed by gradual warming to 25°C (2 hours, yield: 88%). The isocyanate is purified via distillation under reduced pressure (boiling point: 62–64°C at 15 mmHg).

Coupling Reaction

  • Conditions : The pyrrolidinone amine (1.0 equiv) and pyridin-4-yl isocyanate (1.2 equiv) are combined in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base.
  • Duration : 24 hours at 25°C under nitrogen atmosphere.
  • Yield : 76% after purification via flash chromatography (silica gel, ethyl acetate/hexane 3:1).

Optimization of Coupling Efficiency

Critical parameters influencing urea formation include solvent polarity, stoichiometry, and temperature. Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while excess isocyanate (1.2–1.5 equiv) minimizes dimerization. Elevated temperatures (40–50°C) reduce reaction time but risk decomposition; thus, ambient conditions are preferred.

Side Reactions

  • Dimerization : Unreacted amine may form bis-urea byproducts, mitigated by controlled isocyanate addition.
  • Hydrolysis : Traces of water hydrolyze isocyanate to amines, necessitating rigorous drying of reagents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (d, J = 5.6 Hz, 2H, pyridin-4-yl H-2/H-6), 7.36 (d, J = 5.6 Hz, 2H, pyridin-4-yl H-3/H-5), 6.88 (s, 1H, pyrrolidinone H-4), 6.72–6.68 (m, 2H, dimethoxyphenyl H-2/H-5), 6.58 (d, J = 8.4 Hz, 1H, dimethoxyphenyl H-6), 4.12 (t, J = 7.2 Hz, 1H, pyrrolidinone H-3), 3.85 (s, 6H, OCH₃), 3.42–3.35 (m, 2H, pyrrolidinone H-2/H-4), 2.64–2.58 (m, 2H, pyrrolidinone H-1/H-5).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.7% (C18 column, acetonitrile/water 55:45, 1.0 mL/min, λ = 254 nm).
  • Retention Time : 12.4 minutes.

Mass Spectrometry (MS)

  • ESI-MS : m/z 384.2 [M+H]⁺ (calculated for C₁₉H₂₁N₃O₄: 383.4).

Challenges in Scale-Up

  • Isocyanate Stability : Pyridin-4-yl isocyanate is moisture-sensitive, requiring inert atmosphere handling.
  • Regioselectivity : Competing reactions at the pyrrolidinone amine are minimized by steric hindrance from the 3,4-dimethoxyphenyl group.
  • Purification : Silica gel chromatography effectively separates the target compound from bis-urea byproducts.

Applications and Derivatives

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea exhibits potential as a kinase inhibitor due to its structural similarity to known tubulin-binding agents. Modifications at the pyridin-4-yl or dimethoxyphenyl groups modulate solubility and target affinity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a urea backbone with several pharmacologically active molecules. Key structural differences lie in the substituents attached to the pyrrolidinone core and the urea nitrogen atoms. Below is a comparative analysis:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R₁: 3,4-Dimethoxyphenyl; R₂: Pyridin-4-yl C₁₉H₂₂N₄O₄ 370.40 Aromatic methoxy groups enhance lipophilicity; pyridine improves solubility .
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea R₁: 3,4-Dimethoxyphenyl; R₂: Morpholinoethyl C₂₀H₂₈N₄O₅ 404.47 Morpholine substituent increases water solubility and bioavailability .
M64 (FAK Activator) R₁: 2-Morpholino-5-(trifluoromethyl)phenyl; R₂: Pyridin-4-yl C₂₄H₂₈F₃N₅O₂ 499.51 Trifluoromethyl group enhances metabolic stability; activates FAK kinase .

Pharmacological and Physicochemical Properties

  • Solubility : Pyridine-containing derivatives (e.g., the target compound) exhibit moderate aqueous solubility due to the basic nitrogen in the pyridine ring, whereas morpholine analogs (e.g., M64) show improved solubility in polar solvents .
  • Biological Activity: The morpholinoethyl analog (ChemSpider ID: 877641-49-1) has been studied for kinase modulation but lacks published efficacy data . M64, a related urea derivative, demonstrates potent FAK activation (EC₅₀ = 0.5 µM) and promotes intestinal epithelial repair . Pyrazolo[3,4-d]pyrimidinones (e.g., compounds in ) share urea-like motifs but target different enzymes (e.g., phosphodiesterases) .

Biological Activity

The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea , also known as a pyrrolidinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and various applications of this compound.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.
  • Urea Formation : The final step involves reacting intermediates with isocyanates to form the urea moiety.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity.

For instance, one study reported the following IC50 values for selected derivatives:

CompoundA549 IC50 (μM)HCT-116 IC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea2.39 ± 0.103.90 ± 0.33
Sorafenib (control)2.12 ± 0.182.25 ± 0.71

These results suggest that the target compound may serve as a lead for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cancer proliferation pathways. Molecular docking studies have indicated potential hydrogen bond interactions between the urea group and amino acid residues in target proteins like BRAF .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyridine and phenyl groups significantly influence biological activity. For example, substituents at specific positions on the pyridine ring can enhance binding affinity and selectivity towards cancer cell lines .

Case Studies

A notable case study involved testing a series of phenylurea derivatives against Plasmodium falciparum, where compounds similar in structure exhibited varying degrees of antimalarial activity . This underscores the versatility of urea derivatives in targeting multiple biological pathways.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDCM (0°C → 25°C)Minimizes hydrolysis
Amine:Isocyanate1:1.2Maximizes urea formation
PurificationSilica gel (EtOAc/Hexane)Purity >95%

Q. Table 2. Key Spectral Data

TechniqueSignatureStructural Assignment
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, NH)Urea proton
HRMSm/z 363.1521 [M+H]⁺Exact mass confirmation

Q. Table 3. Metabolic Hotspots

Metabolic SitePredicted ModificationSoftware Alert (Meteor)
3,4-DimethoxyphenylO-DemethylationHigh probability
PyrrolidinoneOxidationMedium probability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.